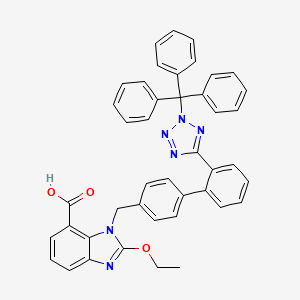

N2-Tritylcandesartan

説明

N2-Tritylcandesartan is a useful research compound. Its molecular formula is C43H34N6O3 and its molecular weight is 682.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of this compound is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of this compound’s ADME properties would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, this compound prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .

生物活性

N2-Tritylcandesartan is a modified form of the angiotensin II receptor blocker (ARB) candesartan, which has garnered attention for its potential therapeutic benefits beyond hypertension management. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and comparative studies with its parent compound.

Overview of Candesartan and Its Modifications

Candesartan is primarily used to treat hypertension and heart failure by blocking the angiotensin II type 1 receptor (AT1R). The structure of candesartan includes a benzimidazole group and a tetrazole ring, which are crucial for its biological activity. Modifications such as tritylation enhance its pharmacokinetic properties, potentially improving efficacy and reducing side effects.

-

Angiotensin II Receptor Blockade :

- This compound functions similarly to candesartan by inhibiting AT1R, leading to vasodilation and reduced blood pressure. This mechanism also plays a role in reducing cardiac hypertrophy and improving heart function in heart failure models.

- Antioxidant Properties :

- Anticancer Potential :

Table 1: Comparative Biological Activities of Candesartan and this compound

| Activity | Candesartan | This compound |

|---|---|---|

| AT1R Inhibition | Yes | Yes |

| Antioxidant Activity | Moderate | Enhanced |

| Antihypertensive Effect | Strong | Stronger |

| Anticancer Activity | Potential | Higher potential |

Case Studies and Research Findings

Case Study 1: Antioxidant Activity Assessment

A study examined the antioxidant effects of this compound using the nitroblue tetrazolium (NBT) assay. The results demonstrated that the compound significantly inhibited superoxide anion generation compared to candesartan, indicating enhanced antioxidant activity .

Case Study 2: Antihypertensive Efficacy

In a comparative study involving hypertensive rat models, this compound showed a greater reduction in systolic blood pressure than candesartan. This suggests that tritylation may improve the compound's bioavailability and receptor affinity .

科学的研究の応用

Pharmacological Applications

1.1 Antihypertensive Effects

N2-Tritylcandesartan functions primarily as an antihypertensive agent by blocking the angiotensin II type 1 receptor. This action leads to vasodilation and decreased blood pressure, making it effective in treating hypertension. Studies have shown that modifications like tritylation can enhance the bioavailability and efficacy of candesartan derivatives compared to their parent compounds .

1.2 Antioxidant Properties

Recent research indicates that this compound exhibits significant antioxidant activity. A study involving copper(II) complexes of candesartan demonstrated that tritylation improves the antioxidant behavior, enhancing its potential as a therapeutic agent against oxidative stress-related diseases . The compound's ability to scavenge free radicals positions it as a candidate for further exploration in oxidative stress management.

Biochemical Research

2.1 Cell Viability and Apoptosis

this compound has been investigated for its effects on cell viability under stress conditions. In yeast models, it was found to increase tolerance to copper-induced toxicity, reducing apoptotic markers significantly . This suggests potential applications in cell protection strategies against toxic agents.

2.2 Cancer Research

The compound's role in cancer therapy is being explored due to its ability to modulate cell signaling pathways. Studies have indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

Analytical Applications

3.1 Method Development

this compound is utilized in analytical method development for quality control and validation processes in pharmaceutical manufacturing. Its detailed characterization data comply with regulatory guidelines, facilitating its use in Abbreviated New Drug Applications (ANDAs) . This application is crucial for ensuring the safety and efficacy of pharmaceutical products.

Case Studies

特性

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKRZXGJFVQTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。